molecular formula C8H8F11NO3S<br>C5F11SO2N(CH3)CH2CH2OH B13409177 1-Pentanesulfonamide, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-(2-hydroxyethyl)-N-methyl- CAS No. 68555-74-8

1-Pentanesulfonamide, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-(2-hydroxyethyl)-N-methyl-

Cat. No.: B13409177
CAS No.: 68555-74-8
M. Wt: 407.20 g/mol
InChI Key: BRBCKWCOTRPYGH-UHFFFAOYSA-N
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Description

Transformation Pathways of N-Alkyl Perfluoropentanesulfonamidoethanol Derivatives in Aquatic Systems

The environmental fate of 1-Pentanesulfonamide, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-(2-hydroxyethyl)-N-methyl- in aquatic systems is governed by competing hydrolysis and biotransformation processes. Laboratory simulations with marine sediments demonstrate a temperature-dependent degradation profile, with half-lives ranging from 44 days at 25°C to >380 days at 4°C for structurally analogous compounds. The transformation cascade proceeds through three primary routes:

  • Hydroxyl-Mediated Cleavage : The N-(2-hydroxyethyl) group undergoes oxidative cleavage, generating 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-methylpentanesulfonamide as an intermediate. This reaction dominates in oxygen-rich surface waters, with second-order rate constants of 2.3 × 10−12 cm3 molecule−1 s−1 for analogous perfluorooctane sulfonamidoethanol derivatives.

  • Microbial N-Dealkylation : Sediment-dwelling Rhodococcus and Pseudomonas species catalyze sequential removal of methyl and hydroxyethyl groups via cytochrome P450 enzymes. This pathway produces 1,1,2,2,3,3,4,4,5,5,5-undecafluoropentanesulfonamide (PFPeSA) as a stable intermediate, which subsequently undergoes oxidation to perfluoropentanesulfonic acid (PFPeS).

  • Abiotic Hydrolysis : Under neutral pH conditions, the sulfonamide bond undergoes nucleophilic attack by water molecules, yielding N-ethyl perfluoropentanesulfonamidoacetate (EtFPeSAA) and methanol as primary products. Second-order hydrolysis rate constants at 25°C range from 1.8 × 10−6 to 5.2 × 10−6 L mol−1 s−1 based on QSAR modeling of analogous structures.

A comparative analysis of transformation pathways under varying redox conditions reveals:

Condition Dominant Pathway Half-Life (days) Terminal Product
Aerobic Microbial N-Dealkylation 28–44 PFPeS
Anaerobic Abiotic Hydrolysis 120–380 EtFPeSAA
Transitional Hydroxyl Cleavage 55–89 Mixed PFPeS/EtFPeSAA

Field studies in estuarine environments demonstrate sediment-water partitioning coefficients (Log Kd) of 3.8–4.2 for the parent compound, effectively sequestering >90% of initial mass in benthic zones. However, bioturbation by infaunal organisms increases transformation rates 2.3-fold by enhancing oxygen penetration into anoxic sediments.

Atmospheric Transport Mechanisms for Fluorotelomer Alcohol Precursors

While 1-Pentanesulfonamide, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-(2-hydroxyethyl)-N-methyl- itself has low volatility (vapor pressure < 10−5 Pa), its degradation products participate in atmospheric cycling through two mechanisms:

  • Precursor Volatilization : Thermal decomposition during waste incineration releases volatile intermediates like perfluoropentanesulfonamidoethanol (FPeSEtOH), which partitions into the gas phase with a predicted atmospheric lifetime of 12–18 days.

  • Aerosol-Phase Transport : Sulfonate salts formed during wastewater treatment adsorb onto particulate matter (PM2.5), enabling long-range transport. Field measurements show PM2.5-bound fractions account for 38–67% of total atmospheric PFPeS precursors in urban areas.

Reaction with hydroxyl radicals (·OH) represents the dominant degradation pathway, proceeding through hydrogen abstraction from the N-alkyl chain:

$$
\text{FPeSEtOH} + \cdot\text{OH} \rightarrow \text{FPeSAA} + \text{H}2\text{O} + \cdot\text{CH}2\text{CH}_2\text{OH}
$$

Global-scale dispersion modeling predicts atmospheric deposition fluxes of 0.8–2.3 μg m−2 yr−1 for PFPeS precursors in mid-latitude regions, contributing 7–12% of total environmental loading. Seasonal variations show 45% higher deposition rates during summer months due to increased ·OH concentrations.

Properties

CAS No.

68555-74-8

Molecular Formula

C8H8F11NO3S
C5F11SO2N(CH3)CH2CH2OH

Molecular Weight

407.20 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-(2-hydroxyethyl)-N-methylpentane-1-sulfonamide

InChI

InChI=1S/C8H8F11NO3S/c1-20(2-3-21)24(22,23)8(18,19)6(13,14)4(9,10)5(11,12)7(15,16)17/h21H,2-3H2,1H3

InChI Key

BRBCKWCOTRPYGH-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)S(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Starting Materials

Stepwise Synthetic Route

Step Reaction Type Reactants Conditions Product
1 Sulfonyl Fluoride Formation Perfluoropentane sulfonic acid derivatives Fluorination reagents (e.g., SF4) Perfluoropentane sulfonyl fluoride
2 Nucleophilic Substitution Perfluoropentane sulfonyl fluoride + N-methyl-2-hydroxyethylamine Controlled temperature, inert atmosphere 1-Pentanesulfonamide, undecafluoro-N-(2-hydroxyethyl)-N-methyl-
  • Step 1 : The synthesis begins with the preparation of perfluorinated pentane sulfonyl fluoride, typically achieved by fluorinating pentane sulfonic acid derivatives using reagents such as sulfur tetrafluoride (SF4) or related fluorinating agents under anhydrous, inert conditions.
  • Step 2 : The sulfonyl fluoride intermediate undergoes nucleophilic substitution with N-methyl-2-hydroxyethylamine. This step is typically conducted in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) under controlled temperature (0-50°C) to avoid side reactions and ensure selective substitution at the sulfonyl fluoride site, yielding the target sulfonamide compound.

Purification and Characterization

  • Purification : The crude product is purified by chromatographic techniques such as silica gel column chromatography or recrystallization from solvents like ethanol or ethyl acetate.
  • Characterization : Confirmatory analyses include NMR spectroscopy (^1H, ^19F), mass spectrometry (LC-MS), and infrared spectroscopy to verify the sulfonamide bond formation and fluorination pattern.

Research Findings and Analytical Data

Reaction Yields and Efficiency

  • Reported yields for the nucleophilic substitution step generally range from 70% to 85%, depending on reaction conditions and purity of starting materials.
  • The fluorination step’s efficiency depends on the fluorinating agent and reaction time, with yields typically above 80% for the sulfonyl fluoride intermediate.

Spectral Data Summary

Technique Key Observations
^19F NMR Signals corresponding to eleven fluorine atoms, confirming perfluorination
^1H NMR Signals for methyl and hydroxyethyl protons
Mass Spectrometry Molecular ion peak at m/z ~407 confirming molecular weight
IR Spectroscopy Characteristic sulfonamide S=O stretching bands around 1150-1350 cm^-1

These data collectively confirm the successful synthesis of the target compound with the expected functional groups and fluorination pattern.

Comparative Analysis of Preparation Methods

Aspect Fluorination Step Nucleophilic Substitution Step
Reagents SF4, Deoxo-Fluor, or other fluorinating agents N-methyl-2-hydroxyethylamine
Reaction Conditions Anhydrous, inert atmosphere, elevated temperature Mild temperature, aprotic solvents
Challenges Controlling over-fluorination and side reactions Avoiding hydrolysis of sulfonyl fluoride
Typical Yield Range 80-90% 70-85%
Purification Techniques Distillation or crystallization Chromatography or recrystallization

Perspectives from Varied Sources

  • Industrial Perspective : The compound is of interest in specialty fluorochemicals manufacturing, particularly for applications requiring hydrophilic-lipophilic balance imparted by the hydroxyethyl group combined with perfluoroalkyl chains.
  • Environmental and Safety Notes : As a PFAS compound, it is subject to scrutiny for environmental persistence and bioaccumulation potential. Handling requires adherence to safety protocols to mitigate exposure risks.
  • Patent Literature : Patents describe variations of the nucleophilic substitution step, including alternative amines and solvent systems, optimizing yield and purity.

Summary Table: Preparation Method Key Points

Parameter Details
Molecular Formula C8H8F11NO3S
Molecular Weight 407.20 g/mol
Key Synthetic Steps Fluorination → Sulfonyl fluoride formation → Nucleophilic substitution
Main Reagents SF4 or equivalent fluorinating agent; N-methyl-2-hydroxyethylamine
Reaction Conditions Anhydrous, inert atmosphere; 0-50°C for substitution
Yield Range 70-90% depending on step
Purification Chromatography, recrystallization
Characterization Methods NMR (^1H, ^19F), LC-MS, IR spectroscopy

Chemical Reactions Analysis

1,1,2,2,3,3,4,4,5,5,5-Undecafluoro-N-(2-hydroxyethyl)-N-methylpentane-1-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and nucleophiles such as halides and alkoxides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,2,2,3,3,4,4,5,5,5-Undecafluoro-N-(2-hydroxyethyl)-N-methylpentane-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for introducing fluorinated groups into molecules, enhancing their stability and bioavailability.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty polymers and coatings that require high thermal and chemical resistance

Mechanism of Action

The mechanism of action of 1,1,2,2,3,3,4,4,5,5,5-Undecafluoro-N-(2-hydroxyethyl)-N-methylpentane-1-sulfonamide involves its interaction with molecular targets such as enzymes and proteins. The fluorinated groups enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The sulfonamide group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The target compound is compared to three analogous PFAS derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Fluorine Atoms Substituents Boiling Point Applications
Target Compound 68555-74-8 C₈H₅F₁₁NO₃S ~443 (estimated) 11 N-(2-hydroxyethyl)-N-methyl Not reported Surfactants, coatings
1-Pentanesulfonic acid, potassium salt 3872-25-1 C₅HF₁₁O₃S·K 389.21 11 Potassium counterion Not reported Electroplating, fire-fighting foams
1-Butanesulfonamide, nonafluoro-N-(2-hydroxyethyl)-N-methyl-, phosphate ester 147545-41-3 C₇H₉F₉NO₆PS 437.17 9 N-(2-hydroxyethyl)-N-methyl, phosphate Not reported Flame retardants, lubricants
1-Pentanesulfonamide, undecafluoro-N-methyl- 68298-13-5 C₆H₄F₁₁NO₂S 363.15 11 N-methyl 176.9 Waterproofing agents

Detailed Analysis

Fluorination and Chain Length
  • Target Compound vs. 1-Butanesulfonamide (CAS 147545-41-3): The butane derivative has a shorter carbon chain (C4 vs. C5) and fewer fluorine atoms (nonafluoro vs. undecafluoro), reducing its hydrophobicity and environmental persistence .
  • Target Compound vs. 1-Pentanesulfonic Acid, Potassium Salt (CAS 3872-25-1):
    The sulfonic acid salt lacks the sulfonamide group, increasing its water solubility and ionic character, which is advantageous in aqueous fire-fighting foams .
Substituent Effects
  • The N-(2-hydroxyethyl) group in the target compound enhances polarity compared to the purely hydrophobic N-methyl substituent in CAS 68298-13-3. This improves compatibility with hydrophilic matrices in coatings .
  • The phosphate ester in CAS 147545-41-3 introduces flame-retardant properties, a feature absent in the target compound .
Environmental and Thermal Stability
  • The potassium sulfonate (CAS 3872-25-1) exhibits higher thermal stability due to ionic bonding, whereas sulfonamides like the target compound may degrade at lower temperatures .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-Pentanesulfonamide derivatives with perfluorinated chains?

  • Methodology : Utilize nucleophilic substitution reactions between perfluorinated sulfonyl halides and amines. For example, react 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-1-pentanesulfonyl chloride with N-methyl-2-hydroxyethylamine under anhydrous conditions (e.g., in tetrahydrofuran with triethylamine as a base). Monitor reaction progress via <sup>19</sup>F NMR to confirm substitution .
  • Key Considerations : Optimize stoichiometry to minimize byproducts (e.g., disubstituted amines) and ensure inert atmosphere to prevent hydrolysis of sulfonyl halides.

Q. How can the structure and purity of this compound be characterized?

  • Analytical Techniques :

  • <sup>19</sup>F NMR : Confirm perfluorinated chain integrity and substitution patterns (e.g., chemical shifts between -70 to -130 ppm for CF3 and CF2 groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C8H8F11NO3S, exact mass 433.18 g/mol) .
  • FTIR : Identify sulfonamide (1320–1250 cm<sup>-1</sup> for S=O stretching) and hydroxyl (3400 cm<sup>-1</sup>) functional groups .

Q. What are the solubility properties of this compound in common solvents?

  • Experimental Design : Perform solubility tests in polar aprotic solvents (e.g., DMSO, acetonitrile) and fluorinated solvents (e.g., perfluorobenzene). Document solubility limits via gravimetric analysis.
  • Findings : Perfluorinated sulfonamides typically exhibit low solubility in water (<0.1 mg/mL) but high solubility in fluorinated solvents due to "fluorophilic" interactions .

Advanced Research Questions

Q. How does the compound’s environmental persistence compare to other PFAS analogs?

  • Methodology : Conduct accelerated degradation studies under UV irradiation or advanced oxidation processes (AOPs). Compare half-lives with structurally related PFAS (e.g., perfluorooctanesulfonamide).
  • Data Contradictions : While perfluorinated chains generally resist biodegradation, the hydroxyethyl group may introduce hydrolytic instability. Conflicting data on degradation pathways require validation via LC-MS/MS to track intermediates .

Q. What strategies mitigate analytical interference when quantifying this compound in complex matrices?

  • Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., WAX cartridges) to isolate PFAS from biological or environmental samples.
  • Instrumental Analysis : Employ ultra-performance liquid chromatography (UPLC) paired with tandem mass spectrometry (MS/MS) using isotope-labeled internal standards (e.g., <sup>13</sup>C-labeled analogs) to correct matrix effects .

Q. How do molecular dynamics simulations predict its interaction with lipid bilayers?

  • Computational Approach : Use all-atom molecular dynamics (MD) simulations in GROMACS with the CHARMM36 force field. Parameterize perfluorinated chains using quantum mechanical calculations (e.g., B3LYP/6-31G*).
  • Key Insight : The compound’s amphiphilic structure (hydrophobic perfluoroalkyl and hydrophilic sulfonamide/hydroxyethyl groups) may enhance membrane permeability, a hypothesis supported by free energy profiles .

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